

Synthesis of N-methyl-N-phenylpropanamide from N-methylaniline: Application Notes and Protocols

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Compound of Interest

Compound Name: *N-methyl-N-phenylpropanamide*

Cat. No.: *B186507*

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Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **N-methyl-N-phenylpropanamide**, a tertiary amide with potential applications in organic synthesis and drug development. The primary synthetic route detailed is the N-acylation of N-methylaniline with propanoyl chloride. This method, a variation of the Schotten-Baumann reaction, is a robust and widely applicable procedure for the formation of amide bonds. These notes include a comprehensive reaction scheme, detailed experimental procedures for synthesis and purification, and characterization data.

Introduction

N-methyl-N-phenylpropanamide is a chemical intermediate whose structure is amenable to further functionalization, making it a valuable building block in the synthesis of more complex molecules. The preparation of tertiary amides, such as **N-methyl-N-phenylpropanamide**, is a fundamental transformation in organic chemistry. The protocol described herein utilizes the nucleophilic character of the secondary amine, N-methylaniline, which attacks the electrophilic carbonyl carbon of propanoyl chloride. A non-nucleophilic base is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Chemical Properties and Data

Property	Value
Molecular Formula	C ₁₀ H ₁₃ NO
Molecular Weight	163.22 g/mol
IUPAC Name	N-methyl-N-phenylpropanamide
CAS Number	5827-78-1
Appearance	Expected to be an oil or low-melting solid
Boiling Point	245.4 °C at 760 mmHg
Density	1.035 g/cm ³
Melting Point	57-57.5 °C

Spectroscopic and Analytical Data

Technique	Data
¹ H NMR	Expected chemical shifts (δ) in ppm include signals for the aromatic protons of the phenyl group (multiplet, ~7.1-7.4 ppm), the N-methyl group (singlet, ~3.0-3.5 ppm), the methylene protons of the propanoyl group (quartet), and the methyl protons of the propanoyl group (triplet).
¹³ C NMR	Expected chemical shifts (δ) in ppm include a signal for the carbonyl carbon (~172.8 ppm for a similar amide), signals for the aromatic carbons (in the range of 126-141 ppm), and signals for the aliphatic carbons of the N-methyl and propanoyl groups at lower chemical shifts. [1]
Infrared (IR) Spectroscopy	The IR spectrum is expected to show a strong absorption band for the C=O stretch of the tertiary amide, typically in the range of 1630-1680 cm^{-1} . The absence of an N-H stretching vibration band around 3300 cm^{-1} is indicative of a tertiary amide. [1]
Mass Spectrometry (MS)	The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) is expected at $m/z = 163.22$.

Experimental Protocols

Protocol 1: Synthesis of N-methyl-N-phenylpropanamide via N-Acylation with Propanoyl Chloride

This protocol outlines the synthesis of **N-methyl-N-phenylpropanamide** from N-methylaniline and propanoyl chloride using a non-nucleophilic base.

Materials:

- N-methylaniline
- Propanoyl chloride
- Triethylamine (Et_3N) or Pyridine
- Anhydrous dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon)
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

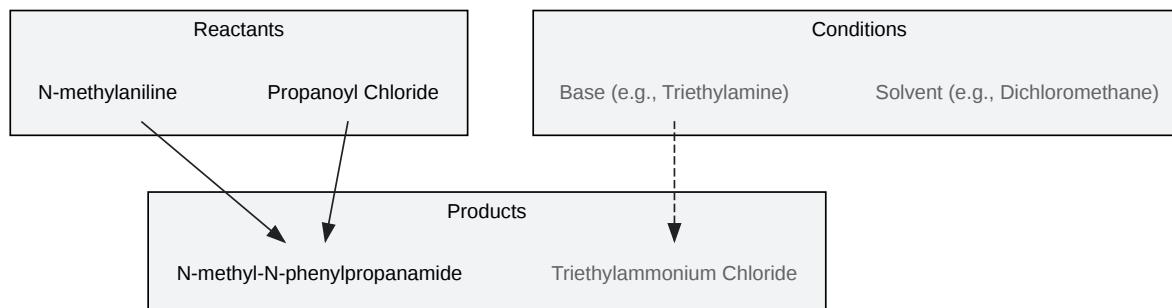
- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-methylaniline (1.0 equivalent) in anhydrous dichloromethane.
- Addition of Base: Cool the solution in an ice bath to 0 °C and add triethylamine (1.2 equivalents) dropwise with stirring.
- Addition of Acylating Agent: Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride may form.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure **N-methyl-N-phenylpropanamide**. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether) can be employed if the product is a solid.[2]

Expected Yield:

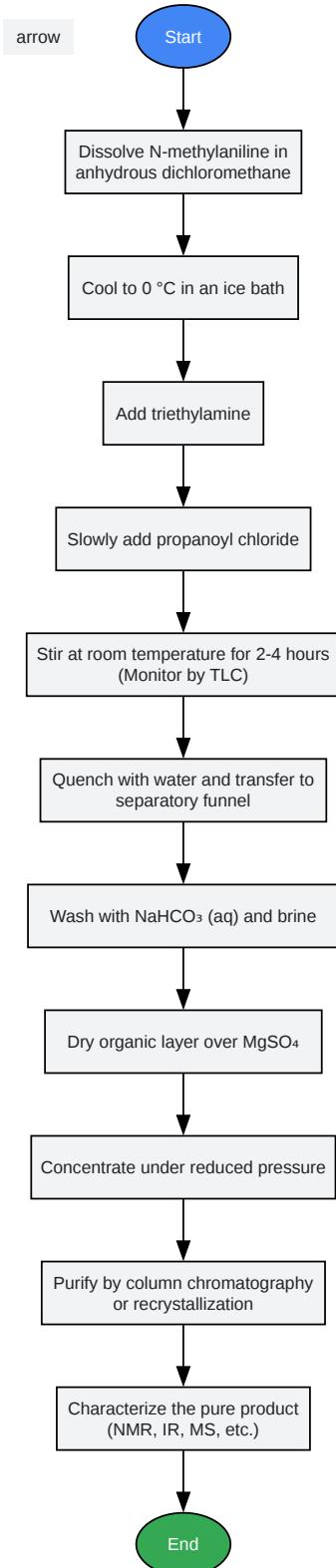
While a specific yield for this reaction is not widely reported, similar N-acylation reactions typically provide good to excellent yields, often in the range of 46% to 94%. [2]

Visualizations

Reaction Scheme for the Synthesis of N-methyl-N-phenylpropanamide



Experimental Workflow for Synthesis and Purification

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References

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